

Application Note: Spectrophotometric Determination of Allura Red AC

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Compound of Interest

Compound Name:	E129
CAS No.:	1016649-41-4
Cat. No.:	B15611244

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Introduction

Allura Red AC, also known as FD&C Red No. 40, is a synthetic azo dye widely used as a colorant in food products, beverages, and pharmaceuticals.[1][2] Due to regulations and potential health concerns, the accurate quantification of Allura Red AC is crucial for quality control and regulatory compliance. UV-Visible spectrophotometry offers a rapid, accessible, and reliable method for determining its concentration.[1][3] This technique is based on the Beer-Lambert Law, which correlates the absorbance of light by a substance with its concentration in a solution.

Principle of the Method

The quantitative determination of Allura Red AC is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity coefficient (in $\text{L mol}^{-1} \text{cm}^{-1}$), a constant specific to the substance at a given wavelength.[4]
- b is the path length of the cuvette (typically 1 cm).[5]
- c is the concentration of the substance (in mol L^{-1}).[4]

By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λ_{max}), its concentration can be determined using a calibration curve prepared from standards of known concentrations.[6]

Experimental Protocols

Protocol 1: Direct Quantification in Aqueous Solutions

This protocol details the standard procedure for creating a calibration curve and determining the concentration of Allura Red AC in a clear aqueous sample.

1. Instrumentation and Materials

- UV-Visible Spectrophotometer (capable of scanning from 350-700 nm)
- Matched quartz or plastic cuvettes (1 cm path length)
- Analytical balance
- Class A volumetric flasks (e.g., 10 mL, 100 mL, 1000 mL)
- Class A volumetric pipettes
- Allura Red AC analytical standard (Molar Mass: 496.42 g/mol) [7]
- Deionized (DI) or distilled water

2. Preparation of Standard Solutions

- Stock Solution (e.g., 100 mg/L):
 - Accurately weigh 100 mg of Allura Red AC standard.
 - Transfer it quantitatively to a 1000 mL volumetric flask.
 - Dissolve and dilute to the mark with DI water. Mix thoroughly. This solution is stable when stored in the dark.
- Working Standards (Calibration Curve):
 - Prepare a series of dilutions from the stock solution. For a linear range of approximately 1-20 mg/L, pipette the calculated volumes of the stock solution into separate 10 mL volumetric flasks (see Table 2 for an example).
 - Dilute each to the mark with DI water and mix well.

3. Determination of λ_{\max} (Wavelength of Maximum Absorbance)

- Prepare a mid-range standard solution (e.g., 10 mg/L).
- Use DI water as a blank to zero the spectrophotometer.^[6]
- Scan the absorbance of the standard solution from 700 nm to 350 nm.
- The wavelength at which the highest absorbance is recorded is the λ_{\max} . For Allura Red AC, this is typically around 504 nm.^{[2][6][7]}

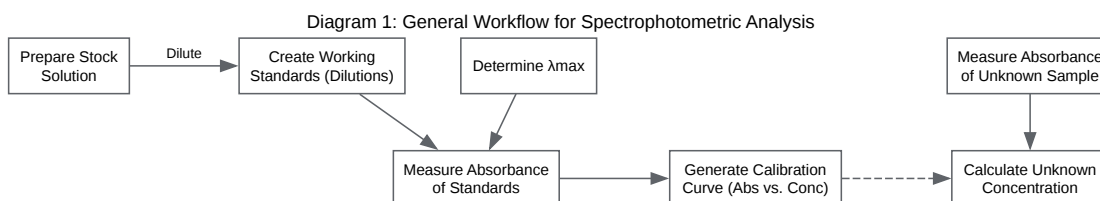
4. Measurement and Calibration

- Set the spectrophotometer to the determined λ_{\max} (e.g., 504 nm).^[8]
- Zero the instrument using a cuvette filled with DI water (the blank).
- Measure the absorbance of each working standard, starting from the least concentrated. Rinse the cuvette with the next standard before measuring.
- Plot a graph of Absorbance (y-axis) vs. Concentration (x-axis).

- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). An R^2 value > 0.995 is typically desired.

5. Sample Analysis

- Measure the absorbance of the unknown Allura Red AC sample at λ_{max} .
- If the absorbance is higher than the most concentrated standard, dilute the sample accurately with DI water to bring it within the calibration range and re-measure.
- Calculate the concentration using the calibration curve equation, correcting for any dilutions made.



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Diagram 1: General workflow for spectrophotometric analysis.

Protocol 2: Quantification in Food Products with Extraction

This protocol is adapted for colored food samples where matrix components may interfere with direct measurement. It incorporates a liquid-phase microextraction (LPME) step using a hydrophobic deep eutectic solvent (HDES).^{[9][10]}

1. Additional Reagents

- Octanoic acid
- Tetrabutylammonium bromide (N4444-Br)
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

2. Preparation of HDES

- Mix octanoic acid and tetrabutylammonium bromide in a 2:1 molar ratio.[9]
- Heat and stir the mixture until a clear, homogeneous liquid is formed.

3. Sample Preparation

- Solid Samples (e.g., candy, gelatin): Accurately weigh a known amount of the sample, dissolve it in a specific volume of DI water, and sonicate if necessary to ensure complete dissolution. Filter the solution to remove any insoluble matter.
- Liquid Samples (e.g., beverages): Degas carbonated drinks by sonication. Use the liquid directly or after dilution if the color is intense.

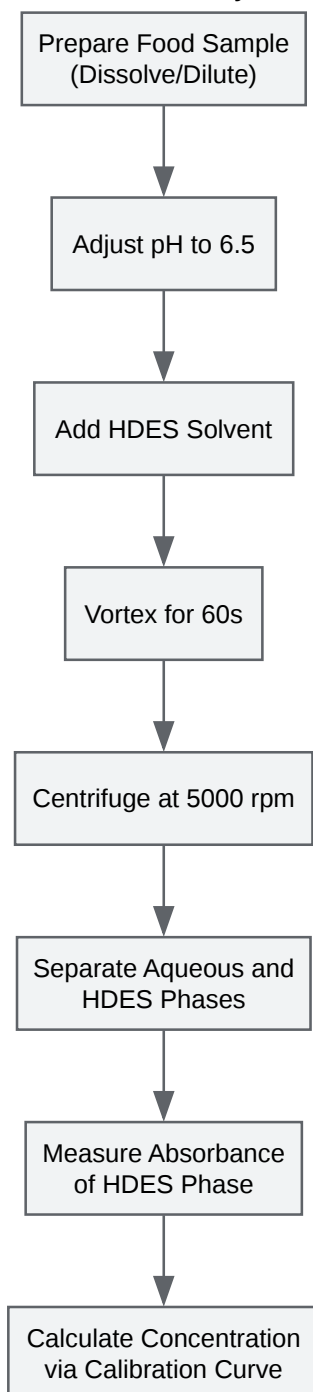
4. Microextraction Procedure

- Place 15 mL of the prepared sample solution into a centrifuge tube.
- Adjust the sample pH to 6.5 using HCl or NaOH. This pH has been shown to be optimal for extraction efficiency.[9][10]
- Add 1.0 mL of the prepared HDES.[9]
- Vortex the mixture for 60 seconds to facilitate the transfer of Allura Red into the HDES phase.[9]
- Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and HDES phases.[9]
- Carefully collect the HDES phase (which now contains the concentrated Allura Red) for analysis.

5. Measurement and Calculation

- Use the HDES solvent as the blank to zero the spectrophotometer.
- Measure the absorbance of the Allura Red-containing HDES phase at its λ_{max} in that solvent.
- Prepare calibration standards by spiking known concentrations of Allura Red into a blank food matrix (if available) and performing the same extraction procedure.
- Construct a calibration curve and calculate the concentration in the extract.
- Determine the original concentration in the food sample by accounting for the initial sample weight/volume and all dilution/concentration factors.

Diagram 2: Workflow for Analysis in Food Matrix



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